molecular formula C13H22O2 B14351056 Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- CAS No. 98506-58-2

Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-

Katalognummer: B14351056
CAS-Nummer: 98506-58-2
Molekulargewicht: 210.31 g/mol
InChI-Schlüssel: NDZPXEMTGZWBCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its rigid framework and the presence of multiple functional groups, including hydroxyl and methylene groups. The bicyclo[3.3.1]nonane skeleton is a common motif in many natural products and synthetic compounds, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps, such as hydroxylation and methylation, are carried out under controlled conditions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods are employed to achieve the desired product on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into certain binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[3.3.1]nonane-2,6-diol: Similar in structure but lacks the methylene group.

    Bicyclo[3.3.1]nonane-2,6-dione: Contains ketone groups instead of hydroxyl groups.

    2,6-Dimethylbicyclo[3.3.1]nonane: Similar framework with different substituents.

Uniqueness

Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- is unique due to its specific combination of functional groups and rigid bicyclic structure.

Eigenschaften

CAS-Nummer

98506-58-2

Molekularformel

C13H22O2

Molekulargewicht

210.31 g/mol

IUPAC-Name

2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane-2,3-diol

InChI

InChI=1S/C13H22O2/c1-8-9-5-6-12(2,3)10(8)7-11(14)13(9,4)15/h9-11,14-15H,1,5-7H2,2-4H3

InChI-Schlüssel

NDZPXEMTGZWBCT-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2C(=C)C1CC(C2(C)O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.